molecular formula C14H16ClN5O B2624154 (4-Aminopiperidin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1351837-83-6

(4-Aminopiperidin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2624154
CAS No.: 1351837-83-6
M. Wt: 305.77
InChI Key: NRJLCOBEHRSBAB-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Chlorophenyl Group: The 3-chlorophenyl group can be introduced through a substitution reaction.

    Incorporation of the Piperidine Ring: The piperidine ring can be attached via a nucleophilic substitution reaction.

    Final Assembly: The final compound is assembled by coupling the triazole and piperidine derivatives under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the piperidine ring.

    Reduction Products: Reduced forms of the triazole ring or chlorophenyl group.

    Substitution Products: Substituted derivatives at the chlorophenyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: The compound can be a lead compound for the development of new pharmaceuticals.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known for its ability to form strong interactions with biological targets, which can lead to significant biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Aminopiperidin-1-yl)(1-phenyl-1H-1,2,3-triazol-4-yl)methanone: Similar structure but lacks the chlorophenyl group.

    (4-Aminopiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone: Similar structure with a different position of the chlorine atom.

Uniqueness

The presence of the 3-chlorophenyl group in (4-Aminopiperidin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone provides unique chemical properties and biological activities compared to its analogs. This structural variation can lead to differences in binding affinity, selectivity, and overall biological effects.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-[1-(3-chlorophenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O/c15-10-2-1-3-12(8-10)20-9-13(17-18-20)14(21)19-6-4-11(16)5-7-19/h1-3,8-9,11H,4-7,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJLCOBEHRSBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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